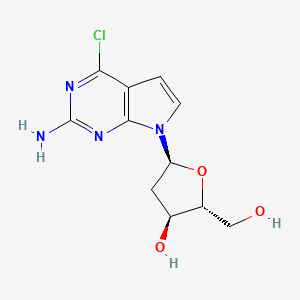

7-Deaza-4-Cl-2'-dG

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3S,5S)-5-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O3/c12-9-5-1-2-16(10(5)15-11(13)14-9)8-3-6(18)7(4-17)19-8/h1-2,6-8,17-18H,3-4H2,(H2,13,14,15)/t6-,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZICGWWJWKJNCN-RNJXMRFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C2N=C(N=C3Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2N=C(N=C3Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Interactions and Structural Characterization of 7 Deaza 4 Cl 2 Dg in Nucleic Acid Contexts

Impact on Duplex DNA and RNA Stability

The introduction of 7-chloro-7-deaza-2'-deoxyguanosine into an oligonucleotide sequence imparts distinct physicochemical properties that influence the stability and conformation of DNA and RNA duplexes. These changes stem from two key modifications to the standard deoxyguanosine structure: the replacement of the nitrogen atom at position 7 with a carbon atom (a 7-deaza modification) and the addition of a chloro group at the same position.

Watson-Crick Base Pairing Perturbations

The fundamental hydrogen bonding pattern of the Watson-Crick base pair between guanine (B1146940) and cytosine is largely preserved when 7-chloro-7-deaza-2'-dG is incorporated. The modification does not alter the atoms on the Watson-Crick face (N1, the exocyclic amino group at C2, and the carbonyl group at C6) that are directly involved in forming the three hydrogen bonds with cytosine. oup.comtrilinkbiotech.com

Influence on Melting Temperature (Tm) and Hybridization Properties

While specific Tm data for duplexes containing only 7-chloro-7-deaza-2'-dG is limited, studies on its effect within more complex structures provide valuable insights. Research has shown that oligonucleotides modified with this compound can lead to a slight increase in the stability of the resulting structures, such as DNA triplexes. nih.gov This suggests that the modification is well-accommodated within a helical structure and does not cause significant destabilization, in contrast to bulkier substituents which have been shown to decrease duplex stability. nih.gov

Non-Canonical Base Pairing and Superstructure Formation

The most significant applications of 7-chloro-7-deaza-2'-dG stem from its profound impact on the formation of non-canonical DNA structures, particularly G-quadruplexes and triplexes.

Non-Standard Base Pair Formation

While the 7-deaza modification primarily affects the major groove edge of the nucleobase, there is limited specific reporting on 7-chloro-7-deaza-2'-dG forming unique non-standard base pairs. Its utility has been predominantly explored in the context of modulating Hoogsteen-based structures.

Quadruplex and Triplex Structure Modulation

The defining feature of the 7-deaza modification is its inability to form Hoogsteen hydrogen bonds that are critical for certain DNA superstructures. oup.combiosyn.com

G-Quadruplex Inhibition G-quadruplexes are four-stranded structures formed in guanine-rich sequences. Their formation relies on the assembly of G-tetrads, square planar arrangements of four guanine bases stabilized by a network of Hoogsteen hydrogen bonds. A crucial interaction in this network involves the N7 atom of one guanine acting as a hydrogen bond acceptor for the exocyclic amino group of an adjacent guanine. oup.com By replacing the N7 atom with a carbon, 7-chloro-7-deaza-2'-dG eliminates this essential hydrogen bond acceptor site, thereby precluding the formation of G-tetrads and inhibiting the assembly of G-quadruplexes. oup.comnih.gov This effect has been confirmed experimentally, where the incorporation of this modified nucleoside was shown to decrease the self-association of G-rich oligonucleotides. nih.gov

Triplex Enhancement This inhibitory effect on G-quadruplexes is strategically exploited to enhance the formation of DNA triple helices. A triplex is formed when a third strand, known as a triplex-forming oligonucleotide (TFO), binds in the major groove of a DNA duplex. In the case of G-rich TFOs designed to bind to G-C base pairs in the duplex, the TFO can self-associate into G-quadruplexes, creating a competing and often more stable structure that limits triplex formation, especially in the presence of potassium ions (K+). nih.gov

By incorporating 7-chloro-7-deaza-2'-dG into the G-rich TFO, the competing G-quadruplex pathway is blocked. This shifts the equilibrium towards the formation of the desired triplex structure. A key study demonstrated that TFOs containing multiple 7-chloro-7-deaza-2'-dG substitutions were significantly more effective at forming triplexes than their unmodified counterparts, particularly in the presence of K+. nih.gov The modification not only prevented TFO self-association but also slightly increased the stability of the triplex itself. nih.gov

The table below summarizes the key findings from a study on the effect of incorporating 7-chloro-7-deaza-2'-dG (c7zG) into a G-rich TFO.

| TFO Composition | Cation Present | Triplex Formation Efficiency | TFO Self-Association (Quadruplex) | Reference |

| Unmodified (all dG) | Na+ | Baseline | High | nih.gov |

| Unmodified (all dG) | K+ | Reduced | Very High (Inhibits Triplex) | nih.gov |

| Modified (with c7zG) | Na+ | Improved vs. Unmodified | Decreased | nih.gov |

| Modified (with c7zG) | K+ | Maintained (Efficient) | Decreased | nih.gov |

These findings underscore the utility of 7-chloro-7-deaza-2'-dG as a tool to control the structural fate of G-rich DNA sequences, suppressing quadruplex structures to favor the formation of triple helices for applications in gene targeting and biotechnology. nih.govacs.org

Conformational Preferences and Tautomerism in Solution and Solid State

The three-dimensional structure and electronic properties of 7-deaza-4-Cl-2'-dG, and related 7-deazapurines, are critical determinants of their behavior within nucleic acid structures. These characteristics, including the orientation around the glycosidic bond and the potential for different tautomeric forms, have been explored through various biophysical and structural techniques.

Syn-Anti Conformation about the Glycosidic Bond

The rotation around the N-glycosidic bond, which connects the deoxyribose sugar to the nucleobase, gives rise to two primary conformations: syn and anti. In standard Watson-Crick base pairing, the anti-conformation is predominant. However, the introduction of modifications to the purine (B94841) ring can shift this equilibrium.

In the context of purine-purine mispairs, the glycosidic bond of one purine may rotate to the syn conformation to allow for Hoogsteen base pairing. nih.gov Studies involving 7-deaza-dG as a probe for interstrand hydrogen bonding have suggested that during the formation of certain mispairs, the template base adopts a syn conformation while the incoming dNTP is in the anti conformation. nih.gov Specifically, the substitution of dA with 7-deaza-dA in the template strand led to a decrease in the efficiency of mispair formation, consistent with a model where the template purine is in the syn conformation. nih.gov

In crystal structures of modified DNA duplexes containing 7-deaza-2'-deoxyadenosine, the modified base was observed in the anti conformation, maintaining standard Watson-Crick base pairing. acs.orgnih.gov Similarly, a crystal structure of 7-iodo-5-aza-7-deazaguanosine, a related compound, also showed an anti conformation at the glycosidic bond. researchgate.netiucr.org

Tautomeric Forms and Their Implications

Tautomers are structural isomers of chemical compounds that readily interconvert. For nucleobases, this typically involves the migration of a proton. The specific tautomeric form of a nucleobase can have significant implications for its base-pairing properties.

The replacement of nitrogen at position 7 with a carbon in 7-deazapurines alters the electronic properties of the purine ring system. nih.gov This can influence the pKa values of the remaining nitrogen atoms and affect the predominant tautomeric forms. For instance, in 5-aza-7-deazaguanosine, the Watson-Crick proton donor site at N3-H becomes a proton-acceptor site, which changes its nucleobase recognition properties. iucr.org

A single-crystal X-ray analysis of 7-deaza-2'-deoxyisoguanosine revealed that it adopts the N(1)-H/6-NH2/keto tautomeric form in the solid state. seela.netresearchgate.net This was the first solid-state structure of an isoguanine (B23775) 2'-deoxyribonucleoside. seela.net In another study, the crystal structure of 8-ethynyl-2′-deoxyisoguanosine showed the coexistence of N1-H and N3-H tautomers. researchgate.net This tautomeric shift enabled a tridentate purine-purine pairing in the crystal packing. researchgate.net

The inability of 7-deazaguanine (B613801) derivatives to form Hoogsteen base pairs is a direct consequence of the C-H group at position 7, which cannot act as a hydrogen bond acceptor like the N7 atom in guanine. iucr.orguni-koeln.de This property is often exploited in studies to prevent the formation of G-quadruplexes or other structures that rely on Hoogsteen pairing. uni-koeln.de

Electrostatic and Hydration Effects in Nucleic Acid Grooves

The substitution of the N7 atom of guanine with a C-H group in this compound and related analogs fundamentally alters the electrostatic landscape of the DNA major groove. This modification has significant consequences for cation binding and the organization of water molecules, which are crucial for DNA stability and recognition by proteins.

Major Groove Cation Binding and Electrostatic Landscape Alteration

The N7 atom of guanine is a major site for hydrogen bonding and cation coordination in the major groove of B-DNA. nih.gov Divalent cations like Mg2+ and Ca2+ preferentially associate with the major groove at G-C rich regions, exploiting the spatial relationship between the N7 and O6 atoms of guanine. acs.org The replacement of N7 with a less electronegative C-H group eliminates this key cation binding site. nih.gov

Studies on DNA duplexes containing 7-deazaguanine have shown that this modification weakens the electrostatic interactions between tethered cationic amines and the O6 of the modified guanine. vanderbilt.edu This alteration of the major groove's electrostatic potential can influence the binding of charged molecules, including proteins and drugs. vanderbilt.edu Furthermore, the incorporation of 7-deazaguanine into a DNA duplex leads to a decrease in the binding of counterions, such as Na+. nih.gov

Influence on Water Organization and Hydration Shells

The hydration shell surrounding a DNA molecule is integral to its structure and stability. The substitution of N7 of guanine with a C-H group not only affects cation binding but also perturbs the organization of water molecules in the major groove. nih.gov

Thermodynamic studies on DNA containing 7-deaza-dG have indicated changes in hydration. nih.gov Similarly, research on 7-deaza-dA modified DNA revealed a net release of electrostricted water molecules from the duplex. acs.orgnih.gov This suggests that the modified, more hydrophobic major groove edge interacts less favorably with water compared to the native dA. acs.org The release of these tightly bound water molecules has enthalpic and entropic consequences for duplex stability. acs.orgnih.gov

Advanced Spectroscopic and Computational Analyses

A variety of advanced spectroscopic and computational methods have been employed to characterize the structural and thermodynamic properties of DNA containing this compound and related 7-deazapurine analogs.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are extensively used to probe the structure of modified DNA in solution. Temperature-dependent NMR studies have been used to monitor the exchange of imino protons with the solvent, providing insights into the stability and opening dynamics of base pairs. acs.orgnih.gov For example, increased exchange of the thymine (B56734) N3 imino proton in a 7-deaza-dA:dT base pair suggested reduced stacking interactions and an increased rate of base pair opening. acs.orgnih.gov NOESY experiments are crucial for determining internuclear distances, which are then used as restraints in molecular dynamics calculations to generate high-resolution solution structures. nih.govnih.gov

UV Thermal Melting (Tm): This technique is used to determine the melting temperature of a DNA duplex, which is a measure of its thermal stability. By analyzing melting curves at different salt concentrations, the thermodynamic parameters (enthalpy, entropy, and free energy) of duplex formation can be determined. acs.orgnih.govnih.gov Studies have shown that the incorporation of 7-deazapurines can be destabilizing to the DNA duplex. acs.orgnih.govnih.gov

Differential Scanning Calorimetry (DSC): DSC provides a more direct measurement of the heat absorbed during the melting of a DNA duplex, allowing for a more precise determination of the thermodynamic parameters of the transition. acs.orgnih.gov

Computational Analyses:

Molecular Dynamics (MD) Simulations: MD simulations, often restrained by experimental data from NMR, are used to model the dynamic behavior of modified DNA in solution. acs.org These simulations can provide insights into conformational preferences, the effects of modifications on DNA structure and flexibility, and the interactions with surrounding water and ions.

Quantum Mechanical Calculations: These methods can be used to study the electronic properties of the modified nucleobases, such as their electrostatic potential and dipole moments, which are important for understanding their interactions within the DNA duplex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of modified nucleic acids in solution, providing atomic-level information on conformation and dynamics. For 7-deazapurine derivatives, including this compound, NMR studies are crucial for confirming the site of glycosylation and the anomeric configuration (α or β) of the deoxyribose sugar. researchgate.net

Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in assigning proton and carbon signals and unambiguously determining the stereochemistry of the glycosidic bond. researchgate.net For instance, NOESY experiments can reveal through-space proximities between the protons of the base and the sugar, confirming the β-configuration typical for nucleosides in DNA. researchgate.net

When incorporated into DNA duplexes, temperature-dependent 1D NMR studies of the exchangeable imino protons provide critical data on the stability of Watson-Crick base pairing. nih.govacs.org For oligonucleotides containing 7-deazaguanine, NMR spectra have shown that while the modified base pair itself remains stable, there can be increased broadening of imino proton signals of adjacent base pairs at elevated temperatures. nih.gov This suggests a localized destabilization and an increased rate of base pair "breathing" or opening to the solvent, which can be attributed to altered stacking interactions and hydration in the major groove. nih.govacs.org

Furthermore, 2D NMR experiments like DQF-COSY and E-COSY allow for the estimation of sugar pucker conformations by measuring 3JHH coupling constants. nih.gov These parameters, along with distance restraints derived from NOESY data, serve as inputs for restrained molecular dynamics calculations to generate high-resolution solution structures of the modified DNA. nih.gov

In a study of 8-halogenated-7-deaza-dG derivatives, NMR was used to confirm a preference for the syn-conformation, similar to the oxidatively damaged lesion 8-oxo-dG. This was evidenced by significant upfield shifts of the C-2' signals and downfield shifts of the H-2' signals, which are characteristic indicators of the syn glycosidic torsion angle.

Table 1: Representative NMR Observables for Characterizing 7-Deaza-dG Analogs in Nucleic Acids

| NMR Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| 1D ¹H NMR | Imino proton chemical shifts and line broadening | Reports on hydrogen bond integrity and base pair stability/dynamics. nih.gov |

| COSY/TOCSY | Through-bond proton-proton correlations | Aids in the assignment of sugar and base proton resonances. researchgate.net |

| NOESY | Through-space proton-proton proximities | Determines glycosidic torsion angle (syn/anti) and provides distance restraints for structure calculation. researchgate.net |

| ¹H-¹³C HSQC/HMBC | Correlation of proton and carbon chemical shifts | Unambiguous assignment of all atoms in the nucleoside. acs.org |

| DQF-COSY/E-COSY | Measurement of J-coupling constants | Provides information on deoxyribose sugar pucker conformation. nih.gov |

UV Thermal Melting and Circular Dichroism (CD) Studies

UV thermal melting and Circular Dichroism (CD) spectroscopy are complementary biophysical techniques that provide insights into the stability and global conformation of nucleic acid duplexes containing modifications like this compound.

UV Thermal Melting: This technique measures the change in UV absorbance of a DNA solution as a function of temperature. The midpoint of this transition, the melting temperature (Tₘ), is a direct measure of the duplex's thermal stability. By conducting these experiments at various salt concentrations, one can also deduce thermodynamic parameters like enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of the helix-coil transition, as well as the differential binding of ions and water molecules. nih.govacs.org

Studies on oligonucleotides containing 7-deazaguanine or 7-deazaadenine have consistently shown a destabilization of the DNA duplex compared to their unmodified counterparts. acs.org For example, the incorporation of a single 7-deaza-dA resulted in a Tₘ decrease of up to 8.2 °C in high salt conditions. acs.org This destabilization is often attributed to less favorable stacking interactions and altered hydration patterns in the major groove due to the replacement of the N7 atom. nih.govacs.org

Table 2: Impact of 7-Deazapurine Modifications on DNA Duplex Stability (Tₘ)

| Oligonucleotide Sequence Context | Modification | ΔTₘ (°C) vs. Unmodified | Salt Condition | Reference |

|---|---|---|---|---|

| Dodecamer | 7-deaza-dA | -8.2 | 116 mM Na⁺ | acs.org |

| Decamer | 7-deaza-dA | -5.5 | High Salt | acs.org |

| 13-mer Duplex | 8-Cl-7-deaza-dG vs dC | Destabilized | Not specified | |

| 13-mer Duplex | 8-Br-7-deaza-dG vs dC | Destabilized | Not specified |

Note: ΔTₘ represents the change in melting temperature compared to the corresponding unmodified DNA duplex. A negative value indicates destabilization.

Computational Chemistry (DFT, Molecular Dynamics) for Interaction Modeling

Computational chemistry provides a powerful lens for understanding the electronic and structural consequences of nucleobase modification at a level of detail that is often inaccessible experimentally.

Density Functional Theory (DFT): DFT calculations are used to investigate the intrinsic properties of the modified nucleoside itself, such as its optimized geometry, electronic charge distribution, and molecular electrostatic potential (MEP). nih.govplos.org For a molecule like this compound, DFT can elucidate how the substitution of N7 with a C-H group and the addition of a chlorine atom redistribute electron density across the purine ring system. This is critical for understanding changes in hydrogen bonding capability and stacking energy. nih.gov DFT calculations have been employed to confirm that 8-halogenated-7-deaza-dG derivatives prefer a syn-conformation, which is crucial for their biological recognition.

Molecular Dynamics (MD) Simulations: MD simulations are used to model the behavior of the modified oligonucleotide duplex over time, providing insights into its structural dynamics, hydration, and interactions with ions. nih.govplos.org Starting from an initial structure (often derived from NMR or X-ray data), MD simulations calculate the forces between all atoms and solve the equations of motion, generating a trajectory that reveals how the molecule moves and flexes.

For DNA containing 7-deazapurines, MD simulations can visualize the altered pattern of water molecules and cations in the major groove, which is a direct consequence of eliminating the N7 hydrogen bond acceptor. nih.gov These simulations, often performed in conjunction with NMR data, help to build and refine structural models. The force fields used in these simulations (e.g., CHARMM, AMBER) are parameterized to accurately represent the energies and interactions of the atoms, including the non-standard this compound residue. nih.gov

X-ray Crystallography of Modified Nucleic Acids

X-ray crystallography provides the highest resolution, static picture of a molecule's three-dimensional structure. For nucleic acids, this technique can precisely determine atomic coordinates, bond lengths, bond angles, and key helical parameters of a DNA or RNA duplex containing a modified base.

The crystallization of a dodecamer containing a 7-deaza-dA modification yielded a structure at a very high resolution of 1.1 Å. acs.org This level of detail allowed for the unambiguous confirmation of a B-form DNA conformation. The crystal structure revealed that the modified base maintained standard Watson-Crick base pairing with its partner thymine and remained in the sterically favored anti conformation around the glycosidic bond. acs.org

Crucially, crystallographic data can directly visualize the impact of the modification on the surrounding environment. For example, the structure of the 7-deaza-dA-modified duplex showed a well-defined spine of hydration in the minor groove, similar to the unmodified DNA. acs.org However, a key finding was the absence of any specifically bound cations in the major groove at the site of the modification, directly illustrating the electronic consequences of replacing the electronegative N7 atom with a C-H group. acs.org While a crystal structure for an oligonucleotide containing this compound is not specifically detailed in the provided context, the methods and expected outcomes would be analogous, providing precise information on how the chloro- and deaza-modifications together influence local and global DNA structure.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 7-Chloro-7-deaza-2'-deoxyguanosine | This compound |

| 7-deaza-2'-deoxyguanosine (B613789) | 7-deaza-dG |

| 7-deaza-2'-deoxyadenosine | 7-deaza-dA |

| 8-oxo-2'-deoxyguanosine | 8-oxo-dG |

| 8-Chloro-7-deaza-2'-deoxyguanosine | 8-Cl-7-deaza-dG |

| 8-Bromo-7-deaza-2'-deoxyguanosine | 8-Br-7-deaza-dG |

Enzymatic Recognition and Processing of 7 Deaza 4 Cl 2 Dg and Its Derivatives

DNA Polymerase Substrate Specificity and Fidelity

The ability of DNA polymerases to incorporate, extend, and recognize modified nucleotides like 7-deaza-4-Cl-2'-dG is critical for their potential applications in biotechnology and as therapeutic agents. acs.orgacs.org

Incorporation Efficiency by Various DNA Polymerases (e.g., Taq, Klenow Fragment, Human Polymerases)

The incorporation of 7-deazapurine nucleoside triphosphates by DNA polymerases is influenced by the specific polymerase and the substituents on the 7-deaza base.

Taq Polymerase : 7-Deaza-dGTP can be used as a substrate for Taq DNA polymerase and can even completely replace dGTP in PCR, which is particularly useful for sequencing GC-rich DNA regions to overcome issues with gel electrophoresis compressions. roche.comnih.govresearchgate.net However, in mixtures of purine (B94841) and 7-deazapurine nucleotides, Taq polymerase generally shows a preference for the natural purine nucleotides. nih.gov The incorporation efficiency varies, with 7-deaza-dGTP (c7GdTP) being a much better substrate than 7-deaza-dATP (c7AdTP) or 7-deaza-dITP (c7IdTP). nih.gov

Klenow Fragment (exo-) : Studies have shown that 8-halogenated-7-deaza-dGTPs, including the chloro-derivative, are poorly incorporated by the Klenow fragment (exo-) opposite both dC and dA in the template DNA. nih.gov This polymerase is particularly sensitive to the presence of a halogen at the C8 position. nih.gov The triphosphate of 3-deaza-2'-deoxyguanosine (B12798833) has been used to study the Klenow fragment, revealing a functional connection between an arginine residue and the minor groove of the primer strand that enhances phosphodiester bond formation. uni-konstanz.de

Human Polymerases : Human DNA polymerase β can accommodate a C8-halogen on a 7-deaza-dG template and efficiently insert dCTP opposite it. nih.gov However, similar to the Klenow fragment, it poorly incorporates 8-halogenated-7-deaza-dGTPs opposite dC or dA. nih.gov It was found that 8-halogenated-7-deaza-dGTP derivatives were only slightly incorporated into DNA to pair with dC and hardly incorporated to pair with dA by human polymerase β.

Bst Polymerase : For Bst polymerase, 7-deazapurine dNTPs with π-electron-containing substituents (like ethynyl (B1212043) and phenyl) are generally better substrates than their natural counterparts, dATP or dGTP. acs.org

Therminator™ DNA Polymerase : A novel class of 3'-OH unblocked reversible terminators based on 7-deaza-7-hydroxymethyl-2'-deoxyguanosine-5'-triphosphate has been developed. semanticscholar.org These "Lightning Terminators™" are efficiently incorporated by Therminator™ DNA polymerase with high catalytic efficiencies, comparable to natural nucleotides. semanticscholar.orgoup.com

The following table summarizes the incorporation efficiency of various 7-deaza-dG derivatives by different DNA polymerases.

| DNA Polymerase | 7-Deaza-dG Derivative | Incorporation Efficiency | Reference |

| Taq Polymerase | 7-deaza-dGTP | Good substrate, can replace dGTP | roche.comnih.gov |

| Taq Polymerase | 7-deaza-dATP, 7-deaza-dITP | Poor substrates compared to dGTP | nih.gov |

| Klenow Fragment (exo-) | 8-halo-7-deaza-dGTPs | Poorly incorporated | nih.gov |

| Human Polymerase β | 8-halo-7-deaza-dGTPs | Poorly incorporated | nih.gov |

| Bst Polymerase | 7-ethynyl/phenyl-7-deaza-dGTP | Better substrate than dGTP | acs.org |

| Therminator™ Polymerase | Lightning Terminators™ (7-deaza-7-hydroxymethyl-dGTP derivative) | High efficiency, comparable to natural dNTPs | semanticscholar.orgoup.com |

Effects on Polymerase Processivity and Elongation

The presence of 7-deaza-dG in the DNA template can affect the processivity and elongation by DNA polymerases. The substitution of dGTP with 7-deaza-dGTP can improve PCR amplification of GC-rich templates by reducing the formation of secondary structures that can cause polymerase pausing or dissociation. researchgate.netnih.gov This is because the absence of the N7 atom reduces the potential for Hoogsteen base pairing, which can lead to stable secondary structures. researchgate.net

However, some modifications can hinder the polymerase. For instance, while 7-phenyl-7-deaza-dGTP (dGPhTP) is a superior substrate for incorporation, its presence in the template can lead to poor PCR efficiency, suggesting that the polymerase has difficulty reading through the modified template in subsequent cycles. acs.org

Mechanistic Insights into Nucleotide Recognition and Phosphodiester Bond Formation

Structural and mechanistic studies have revealed that DNA polymerases can accommodate bulky substituents at the C7 position of 7-deazapurines, as this position extends into the major groove of the DNA duplex. acs.orgacs.org The ability of a polymerase to accept these modified nucleotides is dependent on the space available in the major groove-binding region of the enzyme-DNA complex. acs.orgacs.org

Family B DNA polymerases, for example, are often better at polymerizing nucleotides with bulky modifications in the major groove. acs.org The interaction between the polymerase and the incoming nucleotide is a key determinant of fidelity. For instance, studies with 3-deaza-2'-deoxyguanosine triphosphate suggest that a single functional contact with the minor groove of the DNA is made by some polymerases, influencing selectivity. uni-konstanz.de The improved fidelity observed with some modified terminators, like the Lightning Terminators™, is attributed to a significant reduction in the rate of misincorporation. oup.com

Interactions with Nucleic Acid Repair Enzymes

Modified nucleosides like this compound can also interact with and modulate the activity of DNA repair enzymes, which are crucial for maintaining genomic integrity.

Glycosidase Activity Modulation (e.g., Fpg, hOGG1)

8-halogenated-7-deaza-2'-deoxyguanosine derivatives have been studied as mimics of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a common oxidative DNA lesion. nih.gov

Fpg (formamidopyrimidine DNA glycosylase) : 8-Chloro- and 8-bromo-7-deaza-dG are good substrates for the bacterial repair enzyme Fpg, indicating that this enzyme recognizes and excises these modified bases from DNA. nih.gov The introduction of a C8-halogen appears to facilitate recognition by Fpg.

hOGG1 (human 8-oxoguanine DNA glycosylase 1) : In contrast to Fpg, 8-halogenated-7-deaza-dG derivatives are less efficient substrates for the human glycosylase hOGG1. nih.gov While hOGG1 can bind these analogues effectively, the rate of catalysis (excision) is low. nih.gov This property makes them competitive inhibitors of hOGG1, as they can occupy the active site and prevent the excision of the natural lesion, 8-oxo-dG. nih.gov The strong binding is attributed to favorable interactions, while the low reactivity is likely due to the absence of the N7 hydrogen, which is important for the catalytic mechanism of hOGG1.

The following table summarizes the interaction of 8-halogenated-7-deaza-dG with Fpg and hOGG1.

| Enzyme | Interaction with 8-halogenated-7-deaza-dG | Outcome | Reference |

| Fpg | Good substrate | Efficient excision | nih.gov |

| hOGG1 | Strong binder, poor substrate | Competitive inhibition of 8-oxo-dG excision | nih.gov |

Nucleoside Hydrolase Inhibition (e.g., hMTH1)

hMTH1 (human mutT homologue 1) : The triphosphate forms of 8-halogenated-7-deaza-2'-deoxyguanosine have been investigated as inhibitors of hMTH1, an enzyme that hydrolyzes oxidized purine nucleoside triphosphates like 8-oxo-dGTP to prevent their incorporation into DNA. researchgate.netnih.gov These 8-halogenated-7-deaza-dGTP derivatives were found to be poor substrates for hMTH1 but act as strong competitive inhibitors at nanomolar concentrations. researchgate.netnih.gov The inhibitory effect is due to their slow rate of hydrolysis after binding to the enzyme's active site. nih.gov Further modifications, such as the synthesis of 7,8-dihalogenated 7-deaza-dG derivatives, have led to even more potent inhibitors of hMTH1. mdpi.com

The following table displays the inhibitory activity of various 7-deaza-dGTP derivatives against hMTH1.

| Compound | IC50 (µM) | Ki (nM) | Reference |

| 8-Cl-7-deaza-dGTP | 0.857 | 116.8 | |

| 8-Br-7-deaza-dGTP | 0.496 | 78.2 | |

| 8-I-7-deaza-dGTP | 0.415 | 61.7 | mdpi.com |

Competitive Inhibition Studies of DNA Repair Pathways

The integrity of the genome is constantly challenged by DNA damage from both endogenous and exogenous sources. jpp.krakow.pl Cells have evolved a complex network of DNA repair pathways to counteract this damage, including base excision repair (BER), which is initiated by DNA glycosylases that recognize and remove damaged bases. patsnap.comnih.gov The inhibition of these repair pathways is a significant area of research, particularly in oncology, as cancer cells often rely heavily on robust DNA repair mechanisms for their survival and proliferation. jpp.krakow.plpatsnap.com

Derivatives of 7-deazaguanine (B613801) have been investigated as competitive inhibitors of enzymes within these repair pathways. For instance, 8-halogenated 7-deaza-2'-deoxyguanosine (B613789) triphosphate (8-halo-7-deaza-dGTP) derivatives have been synthesized to act as mimics of 8-oxo-2'-deoxyguanosine triphosphate (8-oxo-dGTP), a product of oxidative DNA damage. researchgate.net These derivatives have shown strong competitive inhibition against the human mutT homologue protein (hMTH1), an enzyme responsible for removing oxidized nucleotides like 8-oxo-dGTP from the nucleotide pool, thereby preventing their incorporation into DNA. researchgate.net While these 8-halo-7-deaza-dGTP derivatives were poor substrates for hMTH1, they were strong binders and exhibited potent competitive inhibition of the enzyme's hydrolysis of 8-oxo-dGTP. researchgate.net

This inhibitory action is attributed to the structural similarity of the derivatives to the natural substrate, allowing them to bind to the enzyme's active site but hydrolyze at a much slower rate, thus competitively blocking the enzyme's function. researchgate.net Such inhibition of DNA repair can lead to an accumulation of DNA damage, which can be particularly detrimental to rapidly dividing cancer cells. patsnap.com

Telomerase Activity and Telomere Elongation

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of eukaryotic chromosomes, by adding repetitive DNA sequences. nih.govoup.com This enzyme is highly active in most cancer cells, contributing to their immortality, but is generally not active in normal somatic cells. nih.gov This makes telomerase a compelling target for cancer therapy.

Substrate Potential and Incorporation into Telomeric DNA

Studies have shown that 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP), a derivative of this compound, acts as a substrate for telomerase. nih.govutexas.edu This means that telomerase can recognize and incorporate this modified nucleotide into the newly synthesized telomeric DNA. nih.govutexas.edu The incorporation of such analogs into telomeres can lead to the formation of modified telomeres, which can subsequently induce telomere dysfunction. nih.gov For example, the incorporation of 6-thio-2'-deoxyguanosine (B1664700) (6-thio-dG), another guanosine (B1672433) analog, into telomeres by telomerase leads to telomere uncapping and rapid cell death in telomerase-positive cancer cells, with minimal effects on normal cells. nih.gov

The ability of telomerase to utilize 7-deaza-dGTP as a substrate highlights a potential therapeutic strategy where the enzyme's own activity is harnessed to introduce dysfunctional components into the telomeres of cancer cells.

Modulatory Effects on Telomerase Function and Pause Sites

Beyond being incorporated into telomeric DNA, 7-deaza-dGTP also modulates the function of telomerase. Its incorporation can convert the processive nature of cancer cell telomerase into a non-processive form. utexas.edu Processive telomerase can add multiple telomeric repeats in a single binding event, a characteristic of cancer cells, while non-processive telomerase, typical of normal stem cells, is less efficient. utexas.edu

Furthermore, the replacement of the natural substrate, dGTP, with 7-deaza-dGTP leads to a shift and an increase in telomerase pause sites during the extension of the telomeric DNA ladder. nih.gov This results in a prematurely shortened telomeric ladder. nih.gov This modulation of telomerase activity and the alteration of its processivity and pause site dynamics represent a significant inhibitory effect.

Below is a table summarizing the inhibitory effects of 7-deaza-dGTP on telomerase activity:

| Feature | Observation with 7-deaza-dGTP | Reference |

| IC50 Value | 11 µM | nih.gov |

| Processivity | Converts processive telomerase to non-processive | utexas.edu |

| Pause Sites | Induces a shift and increase in pause sites | nih.gov |

| Telomeric Ladder | Results in premature shortening | nih.gov |

Recognition by Other Nucleic Acid-Modifying Enzymes (e.g., Ligases, Nucleases)

The introduction of modified nucleotides like 7-deazaguanine into DNA can also affect the activity of other enzymes that interact with nucleic acids, such as DNA ligases and nucleases. DNA ligases are crucial for joining breaks in the phosphodiester backbone of DNA, a final step in DNA replication and repair pathways like BER. nih.govacs.org Nucleases are enzymes that cleave the phosphodiester bonds of nucleic acids.

The structural alteration in the major groove of DNA caused by the substitution of guanine (B1146940) with 7-deazaguanine can influence the recognition and activity of these enzymes. For instance, the N7 position of guanine is a key site for interactions with various proteins and is involved in the formation of certain DNA secondary structures. acs.org Modifying this position by replacing the nitrogen with a carbon atom, as in 7-deazaguanine, can disrupt these interactions.

While specific studies on the direct interaction of this compound with a wide range of ligases and nucleases are not extensively detailed in the provided context, it is known that restriction endonucleases, a type of nuclease, can be inhibited by modifications in their recognition sequences. nih.gov The presence of a 7-deazaguanine modification could sterically hinder the binding or catalytic activity of such enzymes. The fidelity of enzymatic processes involving TNA (α-L-threofuranosyl nucleic acid) synthesis is often compromised by the formation of Hoogsteen base pairs between guanine nucleobases, a problem that is addressed by using 7-deaza-7-modified threoguanosine triphosphates to sterically block this alternative base pairing. uni-koeln.de This indicates that the 7-deaza modification is recognized differently by polymerases and can alter the outcome of enzymatic reactions.

Applications in Advanced Biochemical and Molecular Biology Research

Utility in DNA Sequencing and Amplification Technologies

The modification at the 7-position of the guanine (B1146940) base in 7-Deaza-4-Cl-2'-dG plays a crucial role in mitigating issues related to high guanine-cytosine (GC) content in DNA templates. This has significant implications for both Sanger sequencing and the polymerase chain reaction (PCR).

Resolving GC-Rich Sequence Compression in Sanger Sequencing

Guanine-rich DNA sequences have a propensity to form stable secondary structures, such as hairpins and G-quadruplexes, due to Hoogsteen hydrogen bonding involving the N7 atom of guanine. genelink.com During Sanger sequencing, these secondary structures can cause compressions in the sequencing gel, where distinct bands merge, leading to ambiguous or unreadable sequence data. sigmaaldrich.comunige.ch

The substitution of the N7 atom of guanine with a carbon-hydrogen (C-H) group in 7-deaza-2'-deoxyguanosine (B613789) (7-deaza-dG) and its derivatives like this compound eliminates the possibility of this non-Watson-Crick hydrogen bonding. genelink.combiosearchtech.com By incorporating 7-deaza-dGTP in place of dGTP during the sequencing reaction, the formation of these stable secondary structures is disrupted. sigmaaldrich.com This results in improved resolution of GC-rich regions and enhanced legibility of the DNA sequence. sigmaaldrich.comjenabioscience.com The use of 7-deaza-dGTP has been shown to be superior to other analogs like dITP in eliminating compression artifacts without causing a significant decrease in band intensity. sigmaaldrich.com

Enhancing PCR Amplification Yields and Specificity

Similar to the challenges faced in sequencing, high GC content can significantly impede PCR amplification. The strong secondary structures formed in GC-rich templates are resistant to melting and can stall DNA polymerases, leading to incomplete or non-specific amplification. neb.comnexusacademicpublishers.com Furthermore, primers designed for GC-rich regions are themselves prone to forming dimers. neb.com

The incorporation of 7-deaza-dGTP into the PCR mixture helps to overcome these issues. By preventing the formation of strong secondary structures, it facilitates more efficient primer annealing and polymerase progression, resulting in improved yields of the desired PCR product. genelink.comnexusacademicpublishers.comnih.gov This is particularly beneficial when working with low amounts or poor quality DNA templates. nih.govnih.gov While other additives like DMSO, betaine, and formamide (B127407) can also be used to improve the amplification of GC-rich regions, the use of 7-deaza-dGTP offers a direct approach to destabilizing the problematic secondary structures. neb.comcdnsciencepub.com Some studies have even explored a "Slowdown PCR" method, which combines the use of 7-deaza-dGTP with a modified cycling protocol to successfully amplify extremely GC-rich targets. springernature.combitesizebio.com

| Challenge in GC-Rich Regions | Effect of 7-Deaza-dGTP Incorporation | Outcome |

| Strong secondary structures (hairpins, G-quadruplexes) | Disrupts Hoogsteen hydrogen bonding involving the N7 position of guanine. genelink.com | Reduced template folding, allowing for more efficient polymerase progression. neb.comnexusacademicpublishers.com |

| High melting temperature | Lowers the melting temperature (Tm) of the DNA duplex. genelink.com | Facilitates template denaturation and primer annealing. neb.com |

| Polymerase stalling | Prevents the formation of polymerase-blocking secondary structures. neb.comnexusacademicpublishers.com | Increased yield of full-length PCR products. nih.govspringernature.com |

| Non-specific amplification | Increases the specificity of primer binding by reducing secondary structure interference. neb.com | Higher specificity of the amplified product. nexusacademicpublishers.com |

| Primer-dimer formation | Reduces the propensity of GC-rich primers to self-anneal. neb.com | Minimized formation of unwanted primer-dimer artifacts. |

Probing Protein-Nucleic Acid Interactions

The modifications present in this compound make it a valuable tool for dissecting the specific interactions between proteins and nucleic acids. The absence of the N7 nitrogen and the presence of a chlorine atom in the major groove allow researchers to investigate the contributions of hydrogen bonding, as well as steric and electronic effects, to these interactions.

Investigating Hydrogen Bonding Contributions in Major Groove Recognition

The N7 atom of guanine is a common hydrogen bond acceptor for amino acid residues of DNA-binding proteins, playing a critical role in sequence-specific recognition. nih.gov By replacing this nitrogen with a C-H group, 7-deazaguanine (B613801) modifications effectively remove this hydrogen bonding capability. genelink.com If the binding of a protein to a DNA sequence is diminished or abolished upon substitution with a 7-deazaguanine analog, it strongly suggests that a crucial hydrogen bond is formed between the protein and the N7 atom of the native guanine. nih.gov This approach has been widely used to map the specific contacts between proteins and their DNA recognition sites. chemgenes.com

Understanding Steric and Electronic Effects on Enzyme Binding

The introduction of a chlorine atom at the 4-position of the 7-deazaguanine base provides a means to explore the steric and electronic requirements of DNA-binding enzymes. This modification, located in the major groove of the DNA, can influence enzyme binding through several mechanisms. The chlorine atom is larger than a hydrogen atom, introducing a steric bulk that can probe the spatial constraints of an enzyme's active site. Furthermore, the electronegativity of the chlorine atom alters the local electronic potential of the major groove, which can affect electrostatic interactions with the enzyme. Studying how enzymes like polymerases and restriction endonucleases interact with DNA containing this compound can reveal critical information about their binding pockets and the importance of the electronic landscape of the major groove for their function. acs.orgoup.com

Development of Modified Oligonucleotide Probes

This compound and related 7-deazapurine derivatives serve as building blocks for the synthesis of modified oligonucleotide probes with tailored properties. smolecule.com These probes can be designed for a variety of applications, including therapeutic and diagnostic purposes.

Functionalization for Fluorescent and Redox Labeling

The 7-position of 7-deazapurines is an ideal site for functionalization, as it allows for the attachment of various tags without significantly disrupting the Watson-Crick base pairing. acs.orgglenresearch.com This has been exploited to introduce fluorescent and redox labels onto DNA and RNA strands.

Researchers have successfully synthesized 7-deaza-2'-deoxyisoguanosine nucleosides with clickable side chains, such as ethynyl (B1212043) and octadiynyl linkers, at the 7-position. acs.org These linkers can be further modified post-synthesis through click chemistry, a robust and efficient method for bioconjugation. acs.orgnih.gov For instance, fluorescent pyrene (B120774) conjugates have been attached to these modified nucleosides, creating probes that can be used to study DNA structure and dynamics. acs.org The fluorescence intensity of these pyrene-labeled nucleosides can be sensitive to their local environment, providing information about base pairing and duplex stability. acs.orgnih.gov

In the realm of redox labeling, azido-based groups have been introduced at the 7-position of 7-deaza-2'-deoxyadenosine. nih.gov These azidophenyl-modified nucleosides exhibit a distinct electrochemical signal that can be modulated through click reactions. nih.gov For example, reaction with 4-nitrophenylacetylene converts the azidophenyl group into a nitrophenyltriazole, which has a different reduction potential. nih.gov This transformation allows for the development of electrochemical sensors for detecting DNA-protein interactions, as the accessibility of the azido (B1232118) group to the click reaction is hindered when a protein is bound to the DNA. nih.gov

Table 1: Examples of Functional Groups Attached to 7-Deazapurines for Labeling

| Label Type | Functional Group | Attachment Chemistry | Application | Reference |

|---|---|---|---|---|

| Fluorescent | Pyrene | Click Chemistry (Huisgen-Sharpless-Meldal cycloaddition) | Studying DNA structure and stability | acs.org |

| Fluorescent | Bipyridine/Phenanthroline Ligands | Aqueous cross-coupling reactions | Luminescent labeling of DNA | researchgate.net |

| Redox | Azidophenyl | Suzuki cross-coupling followed by click reaction | Electrochemical detection of DNA-protein interactions | nih.gov |

| Redox | Nitrophenyltriazole | Click Chemistry | Electrochemical detection | nih.gov |

Design of Affinity Probes for Biomolecule Target Capture

The ability to functionalize 7-deazapurines at the 7-position also enables the design of affinity probes for capturing specific biomolecules. By attaching a reactive group or a high-affinity ligand to the nucleoside, researchers can create "bait" molecules to isolate and identify interacting partners, such as proteins or other nucleic acids.

While direct examples for this compound are not prevalent in the provided search results, the principle is well-established for other 7-deazapurines. For instance, the introduction of clickable side chains allows for the subsequent attachment of biotin (B1667282) or other affinity tags. thieme.de These tagged oligonucleotides can then be used in pull-down assays to capture and identify proteins that bind to specific DNA sequences.

The synthesis of 7-(4-azidophenyl)-7-deaza-2'-deoxyadenosine and its conversion to the corresponding triphosphate allows for its incorporation into DNA by polymerases. nih.gov This modified DNA can then be used to capture proteins that bind to it, with the azido group providing a handle for subsequent cross-linking or affinity purification.

Expansion of the Genetic Alphabet and Synthetic Biology Constructs

Engineering Non-Standard Base Pairs for Genetic Code Expansion

A key goal in synthetic biology is to expand the genetic alphabet beyond the four natural bases (A, T, C, and G). This would allow for the encoding of new information and the creation of novel biological functions. 7-Deaza-2'-deoxyisoguanosine, a related compound, has been shown to form stable, non-standard base pairs. nih.gov It can form an inverse Watson-Crick base pair with 5-methyl-2'-deoxyisocytidine and a purine-purine base pair with 2'-deoxyguanosine (B1662781) or 5-aza-7-deaza-2'-deoxyguanosine. nih.gov

The functionalization of these non-standard base pairs at the 7-position of the 7-deazapurine with halogens or clickable side chains has been demonstrated. acs.orgnih.gov This allows for the site-specific introduction of labels and other functionalities into DNA containing these expanded base pairs. acs.org The ability to incorporate these modified, non-standard base pairs into DNA through solid-phase synthesis opens up possibilities for creating new genetic systems with expanded coding capacity. acs.orgnih.gov

Creation of Artificial Nucleic Acid Variants for Enhanced Functionality

The creation of artificial nucleic acid variants with enhanced properties, such as increased stability or novel catalytic activities, is a major focus of synthetic biology. uni-koeln.de 7-Deazaguanine derivatives have been used to create modified DNA and RNA with altered functionalities. uni-koeln.de For example, to overcome the problem of Hoogsteen base pair formation during the enzymatic synthesis of threofuranosyl nucleic acid (TNA), a nuclease-resistant DNA analog, researchers have utilized 7-deaza-7-modified threoguanosine triphosphates. uni-koeln.de The modification at the 7-position sterically blocks the site required for Hoogsteen pairing, thus improving the fidelity of TNA synthesis. uni-koeln.de

Furthermore, the incorporation of 7-deazapurines can influence the structural properties of DNA. For instance, oligonucleotides containing 7-deaza-2'-deoxyguanosine can exhibit different circular dichroism (CD) spectra compared to standard Watson-Crick duplexes, indicating the formation of new DNA constructs. nih.gov The ability to create these artificial nucleic acids with tailored properties has significant implications for the development of new therapeutics and diagnostic tools. uni-koeln.de

Studies on DNA and RNA Modulators and Inhibitors

Use as Mechanistic Probes for Enzyme Inhibition

7-Deazapurine derivatives serve as valuable tools for studying the mechanisms of enzymes that interact with DNA and RNA. asm.org The absence of the N7 nitrogen in the purine (B94841) ring of 7-deazaguanine alters the electronic properties and hydrogen bonding potential of the major groove, which can affect enzyme recognition and activity. glenresearch.com

By incorporating 7-deazapurines into DNA substrates, researchers can probe the importance of the N7 position for the binding and catalytic activity of various enzymes, including polymerases and restriction enzymes. glenresearch.com For example, a study on 7-substituted 7-deaza-4'-thioadenosine derivatives identified a lead compound with potent inhibitory activity against multiple protein kinases, highlighting the potential of this scaffold in developing multi-target kinase inhibitors for cancer therapy. mdpi.com The modification at the 7-position was crucial for achieving this inhibitory effect. mdpi.com

The use of 7-deazapurine nucleoside triphosphates in polymerase-catalyzed reactions has also provided insights into the mechanisms of DNA synthesis. Studies have shown that some DNA polymerases can efficiently incorporate 7-deazapurine nucleotides, and in some cases, these modified nucleotides are even better substrates than their natural counterparts. acs.org These findings are important for understanding the substrate specificity of DNA polymerases and for developing new methods for DNA sequencing and labeling. acs.org

Investigations into Multi-Kinase Inhibition by Related Analogs

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core structure is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. nih.gov The substitution of the N7 atom in the purine ring with a carbon atom alters the electronic properties of the five-membered ring and provides a vector for further chemical modification, which can enhance binding to enzyme targets. nih.gov Research has shown that derivatives of 7-deaza-4-chloro-2'-deoxyguanosine can possess anticancer properties by functioning as multi-kinase inhibitors. This has led to extensive investigation into various analogs of 7-deazapurine nucleosides for their potential to inhibit multiple protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.

A notable strategy in cancer therapy is the simultaneous inhibition of multiple kinase targets to overcome drug resistance mechanisms that can arise from single-target agents. nih.govnih.gov Analogs of 7-deazapurine have been designed to interact with the ATP-binding site of various kinases, with modifications at different positions of the purine ring and the sugar moiety to achieve desired potency and selectivity. nih.gov

One area of investigation has focused on 7-substituted 7-deaza-4'-thioadenosine derivatives. In one study, a lead compound, 7-acetylene-7-deaza-4'-thioadenosine , emerged from a screening campaign. This compound demonstrated potent anticancer activity and was found to significantly inhibit multiple kinases in a kinome scan assay. nih.govnih.gov The primary targets identified were Tropomyosin receptor kinase A (TRKA), Casein kinase 1 delta (CK1δ), and Dual specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/1B). nih.govnih.gov

Another research effort involved the creation of hybrid molecules combining the 7-deazapurine scaffold with isatin, another pharmacologically active moiety. A series of these hybrid compounds were synthesized and evaluated for their antiproliferative effects. mdpi.com The most potent compound from this series, which featured a methoxy (B1213986) substitution, exhibited significant inhibitory activity against four different protein kinases: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-dependent kinase 2 (CDK2). mdpi.com

Furthermore, the 7-deazapurine template has been identified as superior to the traditional purine scaffold for inhibiting Troponin I-Interacting Kinase (TNNI3K), a kinase implicated in cardiac disease. acs.org By introducing specific substituents, such as a benzenesulfonamide (B165840) at the C4 position and other groups at the C7 and C8 positions, researchers achieved a more than 1000-fold improvement in potency against TNNI3K compared to the initial purine-based lead compound. acs.org

Investigations have also extended to 6-substituted 7-deazapurine ribonucleosides. While many of these compounds were initially studied for their cytostatic effects, they were later found to be potent inhibitors of adenosine (B11128) kinase (ADK), with selectivity for either the human or mycobacterial (MTB) form of the enzyme. rsc.orgrsc.org Specifically, aryl- and hetaryl-substituted derivatives at the 6-position showed submicromolar to low nanomolar IC₅₀ values against MTB ADK. rsc.org

The table below summarizes the multi-kinase inhibition findings for various 7-deazapurine analogs.

| Compound Class/Derivative | Targeted Kinase(s) | Reported IC₅₀ Values |

| 7-acetylene-7-deaza-4'-thioadenosine | TRKA, CK1δ, DYRK1A, DYRK1B | 14 nM (TRKA), 26 nM (CK1δ), 40 nM (DYRK1A), 23 nM (DYRK1B) nih.gov |

| 7-Deazapurine-isatin hybrid (Compound 5) | EGFR, Her2, VEGFR2, CDK2 | 41.3 nM (EGFR), 62.5 nM (Her2), 31.7 nM (VEGFR2), 55.4 nM (CDK2) mdpi.com |

| 6-Aryl/Hetaryl-7-deazapurine ribonucleosides | MTB Adenosine Kinase (ADK) | Submicromolar to low nanomolar range rsc.org |

| 7-Deazapurine derivatives | Troponin I-Interacting Kinase (TNNI3K) | >1000-fold potency improvement over purine analogs acs.org |

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation 7-Deazapurine Analogs for Specific Applications

The development of novel 7-deazapurine analogs, including derivatives of 7-Deaza-4-Cl-2'-dG, is a burgeoning field driven by the need for molecules with tailored properties. chemrxiv.org The "rational design" approach involves making specific chemical modifications to the core 7-deazapurine structure to enhance its function for a particular application. chemrxiv.orgnih.gov This strategy has been successfully employed to create inhibitors for viral enzymes, such as SARS-CoV-2 nsp14 methyltransferase, by modifying the purine (B94841) nucleobase to fit into specific binding pockets. chemrxiv.org

Key areas for the rational design of 7-deazapurine analogs include:

Antiviral and Anticancer Agents: A significant focus is on developing 7-deazapurine nucleosides as therapeutic agents. frontiersin.orgacs.org By modifying substituents on the pyrrolo[2,3-d]pyrimidine core, researchers aim to create compounds with high potency against viral replication or cancer cell proliferation while minimizing toxicity to healthy cells. acs.orgcardiff.ac.uk For instance, some 7-(het)aryl-7-deazapurine ribonucleosides have shown selective cytotoxicity against cancer cell lines by being incorporated into DNA, causing double-strand breaks and apoptosis. acs.org

Fluorescent Probes: The development of fluorescent 7-deazapurine analogs is crucial for advanced imaging and diagnostic techniques. researchgate.netnih.govacs.org Attaching fluorophores or creating inherently fluorescent polycyclic fused 7-deazapurine systems allows for the real-time monitoring of nucleic acid dynamics and interactions. nih.govacs.org

Enhanced Hybridization and Stability: Modifications to the 7-deazapurine structure can improve the binding affinity and stability of oligonucleotides. nii.ac.jpoup.com For example, incorporating 7-substituted deazapurines can increase the stability of DNA duplexes. oup.com This is particularly relevant for applications like antisense therapy and DNA nanotechnology.

Table 1: Examples of Rationally Designed 7-Deazapurine Analogs and Their Applications

| Analog Type | Modification Strategy | Target Application | Desired Outcome |

| Antiviral Nucleosides | Substitution at the 7-position of the deazapurine base | Inhibition of viral polymerases or methyltransferases | Potent and selective inhibition of viral replication chemrxiv.orgcardiff.ac.uk |

| Anticancer Agents | Fusion of aromatic or heterocyclic rings to the deazapurine core | Induction of apoptosis in cancer cells | Selective cytotoxicity towards malignant cells acs.orgacs.org |

| Fluorescent Probes | Attachment of fluorogenic groups or creation of extended aromatic systems | DNA sequencing, microarrays, and cellular imaging | Enhanced fluorescence and photostability researchgate.netnih.govacs.org |

| Stabilized Oligonucleotides | Introduction of propyne (B1212725) groups or locked nucleic acid (LNA) modifications | Antisense technology and diagnostics | Increased duplex stability and nuclease resistance nii.ac.jpoup.com |

Integration into Novel Nucleic Acid-Based Technologies

The unique characteristics of 7-deazapurine analogs, including this compound, make them highly suitable for integration into a variety of nucleic acid-based technologies. polarisoligos.comnih.gov Their ability to modulate base pairing, resist nuclease degradation, and serve as platforms for chemical modification opens up new possibilities in diagnostics, therapeutics, and synthetic biology. nih.gov

Emerging applications include:

DNA Sequencing and PCR: Analogs like 7-deaza-2'-deoxyguanosine (B613789) have been shown to improve PCR amplification and sequencing of GC-rich regions, such as CpG islands, by reducing the formation of secondary structures that can impede polymerase activity. nih.gov This is particularly beneficial when working with limited or poor-quality DNA samples. nih.gov

Aptamer Development: Nucleobase-modified nucleotides can be incorporated into aptamer libraries to expand their chemical diversity and binding capabilities. frontiersin.org This allows for the development of aptamers that can bind to a wider range of targets with high affinity and specificity, enhancing their potential as therapeutic and diagnostic agents. frontiersin.org

DNA-Based Nanotechnology: Chemically modified nucleotides are increasingly being used to construct robust and functional DNA nanodevices for applications within living cells. nih.gov Modifications like those found in 7-deazapurines can enhance the stability of these devices against nuclease degradation, a major challenge in biological environments. nih.gov

Gene Editing and RNA Interference: The precision and efficiency of gene-editing technologies like CRISPR-Cas systems and RNA interference (RNAi) can be improved through the use of modified nucleotides. polarisoligos.com These modifications can enhance the stability, accuracy, and efficacy of the nucleic acid components involved in these processes. polarisoligos.com

Advanced Mechanistic Studies of DNA and RNA Processes Using Modified Nucleosides

Modified nucleosides, such as this compound, serve as powerful molecular probes for dissecting the intricate mechanisms of DNA and RNA metabolism. By substituting a natural nucleoside with a modified analog, researchers can observe how specific chemical features influence the interactions between nucleic acids and proteins.

Future research in this area will likely focus on:

Polymerase Fidelity and Efficiency: Studying how DNA and RNA polymerases interact with and incorporate 7-deazapurine analogs provides insights into the mechanisms that ensure the fidelity of DNA replication and transcription. nih.gov Crystal structures of polymerases in complex with modified nucleotides have revealed the structural basis for their acceptance and incorporation, paving the way for the rational design of new analogs. nih.gov

DNA Repair Mechanisms: The presence of a modified base can trigger cellular DNA repair pathways. Investigating how enzymes recognize and process DNA containing 7-deazapurine analogs can elucidate the mechanisms of DNA damage recognition and repair. interesjournals.org

Protein-Nucleic Acid Recognition: The 7-position of guanine (B1146940) is a key recognition site for many DNA-binding proteins. Replacing the nitrogen at this position with a carbon, as in 7-deazapurines, can disrupt these interactions. nii.ac.jp This allows for a detailed study of the role of the major groove in protein-DNA binding and the development of oligonucleotides that can evade certain protein interactions.

Biosynthesis of Natural Products: 7-Deazapurines are found in a variety of natural products, including antibiotics and modified bases in tRNA. rsc.orgnih.gov Using labeled precursors and studying the enzymatic pathways involved in their synthesis can uncover novel biochemical transformations and provide a deeper understanding of their biological roles. rsc.orgnih.gov

Q & A

How to design experiments for synthesizing 7-Deaza-4-Cl-2'-dG with high purity?

Level: Basic

Answer:

Synthesis protocols should prioritize controlled reaction conditions (e.g., anhydrous environments, inert gas protection) to minimize side reactions. Key steps include:

- Nucleoside modification : Introduce the 7-deaza and 4-Cl substituents via palladium-catalyzed cross-coupling or halogenation reactions .

- Purification : Use reverse-phase HPLC with UV detection (260 nm) and optimize gradient elution to separate isomers or byproducts. Validate purity via NMR (¹H/¹³C) and mass spectrometry .

- Yield optimization : Screen temperature (e.g., 60–90°C), solvent polarity (DMF vs. THF), and stoichiometry of reagents. Document deviations in supplemental materials for reproducibility .

What spectroscopic techniques are optimal for characterizing this compound?

Level: Basic

Answer:

A multi-technique approach is critical:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., absence of N7 proton, Cl incorporation). Include DEPT-135 for carbon hybridization .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion). Cross-check with isotopic patterns for Cl .

- UV-Vis : Compare λmax with unmodified dG to assess electronic effects of deaza and Cl groups .

- X-ray crystallography (if crystalline): Resolve 3D conformation to study steric effects on base pairing .

How to address discrepancies in reported enzymatic incorporation rates of this compound?

Level: Advanced

Answer:

Contradictions often arise from polymerase specificity or assay conditions. Mitigate via:

- Standardized assays : Use defined polymerases (e.g., Taq vs. Klenow) and uniform buffer systems (pH, Mg²⁺ concentration) .

- Kinetic analysis : Measure kcat/Km under single-nucleotide incorporation conditions. Include internal controls (e.g., natural dGTP) .

- Replication : Share raw data (e.g., gel electrophoresis densitometry, fluorescence traces) in supplemental files to enable cross-lab validation .

Strategies to enhance the stability of this compound in aqueous solutions.

Level: Advanced

Answer:

Degradation pathways (hydrolysis, oxidation) require tailored stabilization:

- Lyophilization : Store as a lyophilized powder at -20°C under argon. Avoid repeated freeze-thaw cycles .

- Buffer additives : Include chelating agents (EDTA) to sequester metal ions or antioxidants (DTT) for redox-sensitive Cl groups .

- pH control : Maintain pH 6.5–7.5 to prevent acid-catalyzed depurination. Validate stability via LC-MS over 72-hour incubations .

How to analyze the impact of this compound on DNA polymerase fidelity?

Level: Advanced

Answer:

Assess mutagenesis using:

- Primer extension assays : Compare misincorporation rates with natural dGTP via PAGE or next-gen sequencing .

- Structural modeling : Perform MD simulations to study steric clashes between the 7-deaza group and polymerase active sites .

- Thermodynamic profiling : Measure melting temperatures (Tm) of duplexes containing the analog to correlate stability with error rates .

What are the critical parameters in optimizing the yield of this compound synthesis?

Level: Basic

Answer:

Key factors include:

- Reagent purity : Use freshly distilled solvents (e.g., acetonitrile for Cl substitution) .

- Catalyst selection : Screen Pd(PPh3)4 vs. Cu(I) catalysts for coupling efficiency .

- Workup protocols : Employ silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediate purification .

Approaches to resolve conflicting data on the mutagenic potential of this compound.

Level: Advanced

Answer:

Address contradictions through:

- Dose-response studies : Test across a concentration range (nM–µM) to identify threshold effects .

- Cell-free vs. cellular assays : Compare results from in vitro polymerase assays and plasmid-based transfection models .

- Meta-analysis : Aggregate datasets from public repositories (e.g., PubChem BioAssay) and apply statistical models (ANOVA) to identify confounding variables .

Best practices for quantifying this compound in complex biological matrices.

Level: Advanced

Answer:

- Sample preparation : Use solid-phase extraction (C18 columns) to isolate the analog from proteins/lipids .

- Detection : LC-MS/MS with MRM transitions specific to this compound (e.g., m/z 330 → 195). Calibrate against isotopically labeled internal standards .

- Validation : Assess recovery rates (>85%) and matrix effects (ion suppression/enhancement) in spiked plasma/cell lysates .

How to validate the specificity of this compound in nucleotide analog studies?

Level: Advanced

Answer:

- Competition assays : Co-incubate with excess natural dGTP and measure incorporation inhibition .

- Cross-reactivity screens : Test against related analogs (e.g., 7-Deaza-dATP) in polymerase assays .

- Epitope mapping : Use antibody-based probes (if available) to confirm target engagement in cellular models .

What controls are essential when assessing this compound's effects on nucleic acid structure?

Level: Basic

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.